Anticancer agent 140

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anticancer agent 140 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 140 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.

Functional Group Modifications: The core structure is then modified through various functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups.

Final Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow synthesis is often employed in industrial settings to produce large quantities of the compound in a cost-effective manner .

Analyse Des Réactions Chimiques

Types of Reactions

Anticancer agent 140 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Anticancer agent 140 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.

Medicine: Undergoing clinical trials to evaluate its efficacy and safety in cancer patients.

Industry: Utilized in the development of new anticancer formulations and drug delivery systems

Mécanisme D'action

Anticancer agent 140 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound binds to and inhibits key enzymes and proteins that are essential for cancer cell proliferation. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. The primary molecular targets of this compound include:

Topoisomerase Inhibitors: Inhibits the activity of topoisomerase enzymes, leading to DNA damage and cell death.

Kinase Inhibitors: Blocks the activity of kinases involved in cell signaling pathways, preventing cancer cell growth and division

Comparaison Avec Des Composés Similaires

Anticancer agent 140 can be compared with other similar compounds in terms of its structure, mechanism of action, and efficacy. Some similar compounds include:

Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and inhibits cell division.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .

This compound is unique in its ability to target multiple pathways simultaneously, making it a potent and versatile anticancer agent.

Propriétés

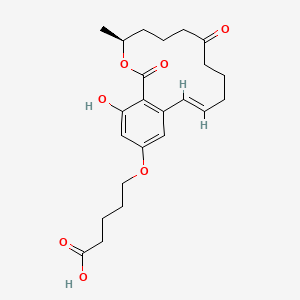

Formule moléculaire |

C20H26N2O |

|---|---|

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

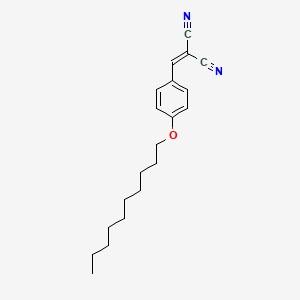

2-[(4-decoxyphenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3 |

Clé InChI |

MIPIITPUDHLXNS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)